4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 4-[[4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N5O4/c1-21(2,3)32-20(31)28-9-7-12(8-10-28)25-19(30)17-15(11-24-27-17)26-18(29)16-13(22)5-4-6-14(16)23/h4-6,11-12H,7-10H2,1-3H3,(H,24,27)(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSOVQYHIDHKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. It starts with the preparation of intermediate molecules which are then combined under specific conditions to form the final compound.
Industrial Production Methods: On an industrial scale, the production methods are optimized for high yield and purity. This often involves the use of advanced catalytic processes and controlled environments to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions under the influence of strong oxidizing agents.
Reduction: Reduction reactions are feasible with appropriate reducing agents, resulting in the alteration of its functional groups.
Substitution: It is also reactive in substitution reactions, where one group can be replaced by another under suitable conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and other reactants like alkyl halides in substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products: The major products from these reactions depend on the type of reaction and conditions applied. For example, oxidation may yield oxidized derivatives, while substitution might result in structurally modified analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a reagent and intermediate in various organic synthesis processes. Its unique structure allows it to be used in the creation of more complex molecules.
Biology: It finds applications in biological studies, particularly in the exploration of biochemical pathways and interactions at the molecular level.
Medicine: In medicine, it is explored for its potential therapeutic properties. It can be part of drug discovery and development processes, where its effects on biological targets are studied.
Industry: Industrially, it can be used in the manufacture of specialized materials and chemicals due to its specific chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It binds to these targets and influences various biochemical pathways. The precise mechanisms depend on the biological context and the nature of the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several piperidine- and pyrazole-based derivatives. A notable analogue is 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester (CAS# 877399-51-4), which differs in:
- Substituents : A pyridine ring replaces the pyrazole, with additional fluorine and ethyl-oxy groups.
- Molecular Weight : 550.45 g/mol (vs. ~520–530 g/mol for the target compound, estimated from its formula).
- Bioactivity : While specific data for the target compound is unavailable, the fluorinated analogue’s structural features suggest enhanced metabolic stability and altered binding affinity due to halogen interactions .
Physicochemical Properties
| Property | Target Compound | Fluorinated Analogue (CAS# 877399-51-4) |
|---|---|---|
| Molecular Formula | C₂₃H₂₈Cl₂N₄O₄ (estimated) | C₂₆H₃₀Cl₂FN₅O₃ |
| Molecular Weight (g/mol) | ~520–530 | 550.45 |
| Key Functional Groups | Pyrazole, dichlorobenzamide | Pyridine, fluorine, ethyl-oxy |
| Solubility | Low (tert-butyl ester) | Moderate (fluorine enhances polarity) |
The tert-butyl ester in both compounds confers lipophilicity, but the fluorinated analogue’s pyridine and fluorine substituents may improve aqueous solubility slightly .
Research Findings and Methodological Insights
- Similarity Analysis : Structural similarity metrics (e.g., Tanimoto coefficient) would highlight shared piperidine and tert-butyl motifs but diverge in aromatic substituents. Such differences underscore the need for multi-parameter QSAR models to predict bioactivity .
- Chromatographic Behavior: Analogues with intramolecular hydrogen bonding (e.g., pyrazole-carboxamide) may exhibit longer retention times in reversed-phase HPLC due to reduced polarity, as observed in flavonoid studies .
Biological Activity
The compound 4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester , often referred to as AT7519 , is a small-molecule inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of AT7519, highlighting its mechanisms of action, efficacy in various cancer models, and pharmacokinetic properties.
Chemical Structure and Properties
AT7519 is characterized by its complex structure which includes a piperidine core substituted with a pyrazole moiety and a dichlorobenzoyl group. The structural formula can be represented as follows:
This compound exhibits properties typical of kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs).
AT7519 functions primarily as an inhibitor of cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. By inhibiting CDK activity, AT7519 disrupts the progression of the cell cycle in cancer cells, leading to increased apoptosis and reduced proliferation. The specific inhibition profile of AT7519 includes:
- CDK1 : Involved in the transition from G2 phase to mitosis.
- CDK2 : Critical for the G1/S transition.
- CDK9 : Plays a role in transcriptional regulation.
In Vitro Studies
In vitro assays have demonstrated that AT7519 effectively inhibits the proliferation of various cancer cell lines. Notable findings include:
- IC50 Values : The IC50 values for AT7519 against different CDKs have been reported in the range of nanomolar concentrations, indicating high potency.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (colon cancer) | 0.05 |
| MCF7 (breast cancer) | 0.07 |
| A549 (lung cancer) | 0.03 |
These results suggest that AT7519 has a significant therapeutic window over normal cells, which is crucial for minimizing side effects during treatment.
In Vivo Studies
Pharmacokinetic studies conducted on BALB/c nude mice bearing HCT116 tumor xenografts revealed that AT7519 could effectively reduce tumor growth when administered intravenously at doses as low as 5 mg/kg. Key pharmacokinetic parameters included:
- Half-life : Approximately 3 hours.
- Cmax : Peak plasma concentration reached within 1 hour post-administration.
Case Studies
Several case studies have explored the therapeutic potential of AT7519:
- Chronic Lymphocytic Leukemia : A study demonstrated that AT7519 exhibited potent anticancer activity against primary chronic lymphocytic leukemia cells with a therapeutic window significantly favoring malignant over normal B and T cells .
- Breast Cancer Models : In MCF7 xenograft models, treatment with AT7519 resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as a targeted therapy for hormone receptor-positive breast cancers .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
